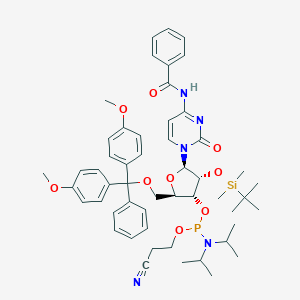
Bz-rC Phosphoramidite
Vue d'ensemble
Description
Benzoyl-protected ribocytidine phosphoramidite, commonly referred to as Bz-rC Phosphoramidite, is a crucial building block in the synthesis of ribonucleic acid (RNA) oligonucleotides. This compound is used extensively in the field of molecular biology and biotechnology for the chemical synthesis of RNA sequences. The benzoyl group serves as a protective group for the cytidine base, ensuring that the reactive sites are shielded during the synthesis process.
Mécanisme D'action
Target of Action
Bz-rC Phosphoramidite primarily targets the synthesis of oligonucleotides, which are short DNA or RNA molecules . These oligonucleotides play a crucial role in genetic testing, research, and forensics .
Mode of Action
The compound interacts with its targets through a process known as phosphoramidite chemistry . This method is the most common approach for DNA oligonucleotide manufacturing . The process involves several steps :
- The 5’-DMT protecting group is removed from the first, solid-support-linked nucleoside . The free 5’-OH of the first, solid-support-linked nucleoside attacks the phosphorus of the incoming second nucleoside, displacing its diisopropylamino group . The unstable phosphite triester is converted to a stable phosphate triester, which allows the next cycle to proceed . Solid-support-linked nucleosides with unreacted 5’-OH are acetylated, thereby preventing elongation of sequences with deletion mutations .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of oligonucleotides . The compound’s action can lead to the production of specific oligonucleotide sequences, which can be used for various applications, including therapeutic, diagnostic, and research purposes .
Pharmacokinetics
It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its purity, stability, and the conditions under which the reaction is carried out .
Result of Action
The molecular effect of this compound’s action is the formation of oligonucleotides with specific sequences . On a cellular level, these oligonucleotides can be used to modulate gene expression, potentially influencing cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the reaction is carried out (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific equipment used . Proper storage and handling of the compound are also crucial to maintain its stability and effectiveness .
Analyse Biochimique
Biochemical Properties
Bz-rC Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins during this process, although the specific biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the synthesis of oligonucleotides . It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bz-rC Phosphoramidite typically involves the protection of the ribocytidine base with a benzoyl group, followed by the introduction of the phosphoramidite moiety. The process begins with the protection of the 2’-hydroxyl group of ribocytidine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The benzoyl group is then introduced to protect the amino group of the cytidine base. The final step involves the reaction of the protected ribocytidine with a phosphoramidite reagent, such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst like tetrazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the removal of impurities and the production of high-quality phosphoramidite suitable for oligonucleotide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bz-rC Phosphoramidite primarily undergoes coupling reactions during the synthesis of RNA oligonucleotides. These reactions involve the formation of phosphite triester intermediates, which are subsequently oxidized to form stable phosphodiester bonds. The compound can also participate in deprotection reactions to remove the benzoyl and other protecting groups after the synthesis is complete .
Common Reagents and Conditions
Coupling Reagents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (DCI) are commonly used as activators in the coupling reactions.
Oxidizing Agents: Iodine in tetrahydrofuran (THF) and water is typically used to oxidize the phosphite triester intermediates to phosphodiester bonds.
Deprotection Reagents: Mild bases such as ammonium hydroxide are used to remove the benzoyl protecting group.
Major Products
The major products formed from these reactions are RNA oligonucleotides with the desired sequence and structure. The deprotection steps yield the final RNA product free from protecting groups .
Applications De Recherche Scientifique
Bz-rC Phosphoramidite is widely used in various scientific research applications:
Chemistry: It is used in the synthesis of modified RNA oligonucleotides for structural and functional studies.
Biology: Researchers use it to create RNA sequences for studying gene expression, RNA interference, and ribozyme activity.
Medicine: It plays a role in the development of RNA-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Comparaison Avec Des Composés Similaires
Bz-rC Phosphoramidite is similar to other ribonucleoside phosphoramidites, such as acetyl-protected ribocytidine (Ac-rC) and isobutyryl-protected riboguanosine (iBu-rG). the benzoyl group provides unique protection to the cytidine base, offering advantages in certain synthesis conditions. The choice of protecting group can affect the efficiency and yield of the synthesis, as well as the stability of the intermediate products .
List of Similar Compounds
- Acetyl-protected ribocytidine (Ac-rC)
- Isobutyryl-protected riboguanosine (iBu-rG)
- Benzoyl-protected riboadenosine (Bz-rA)
- 2’-O-methyl RNA phosphoramidites
- 2’-fluoro RNA phosphoramidites
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXEDLLHIFAOL-YOVDOAOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H66N5O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452402 | |
| Record name | Bz-rC Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
964.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-84-0 | |
| Record name | Bz-rC Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


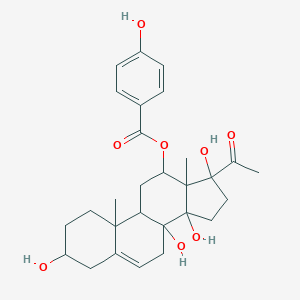
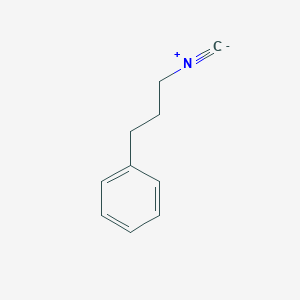
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
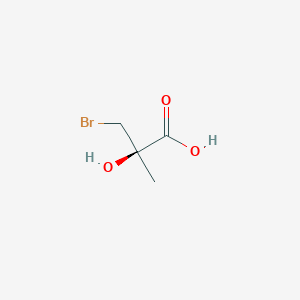
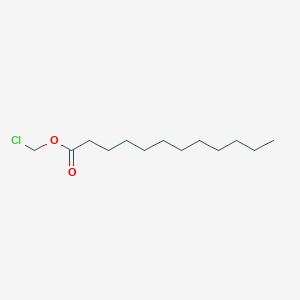
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)
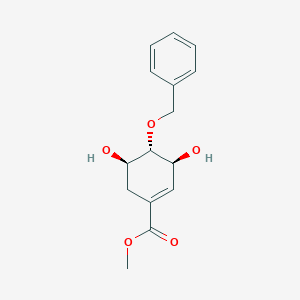

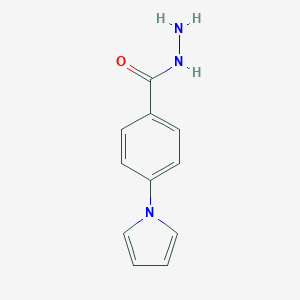
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
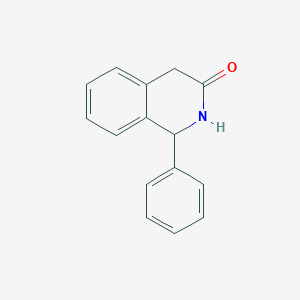
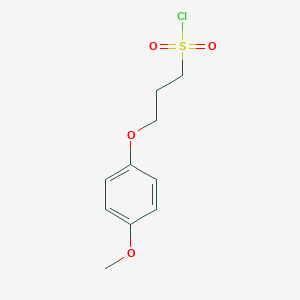
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
